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Cat. No.: B3049577 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2,3-Dimethylbutanal, an organic compound with the molecular formula C6H12O, is a

branched aldehyde of interest in various fields of chemical synthesis and research.[1] Its

structure, featuring two methyl groups on the butane chain, gives rise to specific chemical

properties and reactivity that make it a useful intermediate in the synthesis of more complex

molecules. This guide provides a comprehensive overview of its nomenclature, chemical and

physical properties, spectroscopic data, a detailed synthesis protocol, and common reactions.

Nomenclature and Structure
The IUPAC name for this compound is 2,3-Dimethylbutanal.[1] The naming follows the

standard rules of organic nomenclature:

The longest carbon chain containing the aldehyde functional group is a four-carbon chain,

hence the root name "butanal".

The aldehyde carbon is designated as carbon-1.

Two methyl groups are located on the second and third carbons of the chain.

The logical relationship for the nomenclature is illustrated in the diagram below.
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Figure 1: IUPAC Nomenclature Logic for 2,3-Dimethylbutanal.

Chemical and Physical Properties
A summary of the key chemical and physical properties of 2,3-Dimethylbutanal is provided in

the table below.

Property Value

Molecular Formula C6H12O

Molecular Weight 100.16 g/mol

CAS Number 2109-98-0

Boiling Point 112-114 °C

Density 0.797 g/cm³

Flash Point 18.3 °C

Refractive Index 1.392

Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2,3-Dimethylbutanal.
This data is useful for the identification and characterization of the compound.
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¹H NMR (Predicted)

Chemical Shift
(ppm)

Multiplicity Integration Assignment

9.6 Doublet 1H Aldehydic H

2.2 Multiplet 1H C2-H

1.8 Multiplet 1H C3-H

1.0 Doublet 3H C2-CH3

0.9 Doublet 3H
C3-CH3

(diastereotopic)

0.8 Doublet 3H
C3-CH3

(diastereotopic)

¹³C NMR (Predicted)

Chemical Shift (ppm) Assignment

205 C1 (Aldehyde)

55 C2

35 C3

20 C2-CH3

18 C3-CH3 (diastereotopic)

16 C3-CH3 (diastereotopic)

IR Spectroscopy (Predicted)
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Wavenumber (cm⁻¹) Intensity Assignment

2960-2850 Strong C-H stretch (alkane)

2720, 2820 Medium C-H stretch (aldehyde)

1725 Strong C=O stretch (aldehyde)

1465 Medium C-H bend (alkane)

1385 Medium C-H bend (alkane)

Synthesis
2,3-Dimethylbutanal can be synthesized through various methods, including the ozonolysis of

ergosterol and the hydrolysis of 1,2-dibromo-2,3-dimethylbutane. A detailed experimental

protocol for a laboratory-scale synthesis is provided below.

Experimental Protocol: Synthesis of 2,3-Dimethylbutanal via Oxidation of 2,3-Dimethyl-1-

butanol

This protocol describes the oxidation of the corresponding primary alcohol to the aldehyde

using a common oxidizing agent like pyridinium chlorochromate (PCC).

Materials:

2,3-Dimethyl-1-butanol

Pyridinium chlorochromate (PCC)

Dichloromethane (anhydrous)

Silica gel

Diethyl ether

Anhydrous magnesium sulfate

Round-bottom flask
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Magnetic stirrer and stir bar

Reflux condenser

Separatory funnel

Rotary evaporator

Procedure:

In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux

condenser, dissolve 2,3-dimethyl-1-butanol (1.0 eq) in anhydrous dichloromethane.

To this solution, add pyridinium chlorochromate (PCC) (1.5 eq) in one portion. The mixture

will become a dark brown slurry.

Stir the reaction mixture vigorously at room temperature for 2-3 hours. The progress of the

reaction can be monitored by thin-layer chromatography (TLC).

Upon completion of the reaction, dilute the mixture with diethyl ether and stir for an additional

15 minutes.

Pass the reaction mixture through a short column of silica gel to remove the chromium

byproducts. Wash the silica gel with additional diethyl ether.

Combine the organic filtrates and wash them sequentially with a saturated aqueous solution

of sodium bicarbonate and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent

using a rotary evaporator.

The crude product can be purified by distillation to yield pure 2,3-Dimethylbutanal.

Reactions
2,3-Dimethylbutanal undergoes typical reactions of aldehydes. The presence of the bulky

isopropyl group at the alpha-position can influence the stereochemical outcome of certain

reactions.
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Wittig Reaction:

A notable reaction of 2,3-Dimethylbutanal is the Wittig reaction, which is used to synthesize

alkenes from aldehydes or ketones. The reaction with a phosphorus ylide, such as

methylenetriphenylphosphorane, would yield 3,4-dimethyl-1-pentene. The steric hindrance

around the carbonyl group may affect the reaction rate and the E/Z selectivity of the resulting

alkene.

Conclusion
2,3-Dimethylbutanal is a valuable chemical intermediate with distinct properties arising from

its branched structure. This guide has provided a comprehensive overview of its nomenclature,

physicochemical properties, spectroscopic data, a detailed synthesis protocol, and key

reactivity. This information is intended to be a valuable resource for researchers and scientists

working with this compound in various applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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